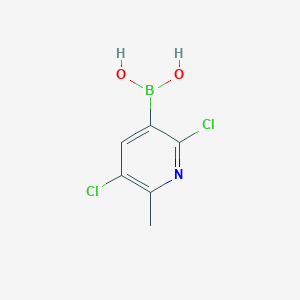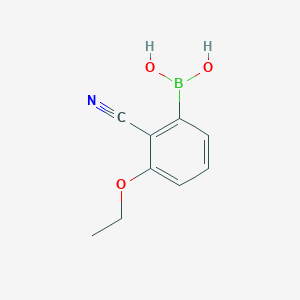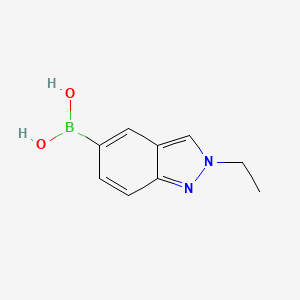![molecular formula C7H9BN4O2 B7954695 {3-Ethyl-[1,2,3]triazolo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B7954695.png)
{3-Ethyl-[1,2,3]triazolo[4,5-b]pyridin-6-yl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-Ethyl-[1,2,3]triazolo[4,5-b]pyridin-6-yl}boronic acid is a heterocyclic compound that features a boronic acid functional group attached to a triazolopyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Ethyl-[1,2,3]triazolo[4,5-b]pyridin-6-yl}boronic acid typically involves the formation of the triazolopyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-ethylpyridine with azides can form the triazolopyridine ring, which is then functionalized with boronic acid using boron reagents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. The use of robust catalysts and efficient purification methods is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
{3-Ethyl-[1,2,3]triazolo[4,5-b]pyridin-6-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized triazolopyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, {3-Ethyl-[1,2,3]triazolo[4,5-b]pyridin-6-yl}boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling reactions makes it valuable for constructing biaryl compounds and other conjugated systems .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The triazolopyridine core can interact with various biological targets, making it a candidate for developing new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with specific functionalities .
Mechanism of Action
The mechanism of action of {3-Ethyl-[1,2,3]triazolo[4,5-b]pyridin-6-yl}boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, facilitating its role in various biochemical processes. The triazolopyridine core can engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridine derivatives and boronic acid-containing molecules. Examples are:
- {3-Methyl-[1,2,3]triazolo[4,5-b]pyridin-6-yl}boronic acid
- {3-Phenyl-[1,2,3]triazolo[4,5-b]pyridin-6-yl}boronic acid
Uniqueness
The uniqueness of {3-Ethyl-[1,2,3]triazolo[4,5-b]pyridin-6-yl}boronic acid lies in its specific substitution pattern, which can influence its reactivity and binding properties. The ethyl group at the 3-position of the triazolopyridine ring can affect the compound’s steric and electronic characteristics, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(3-ethyltriazolo[4,5-b]pyridin-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN4O2/c1-2-12-7-6(10-11-12)3-5(4-9-7)8(13)14/h3-4,13-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMDDTIEHNCSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N=C1)N(N=N2)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Isopropylsulfanyl)pyrimidin-5-yl]boronic acid](/img/structure/B7954642.png)
![[2-(4-Methylphenoxy)ethyl]boronic acid](/img/structure/B7954645.png)
![[4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid](/img/structure/B7954650.png)
![[(4-Cyano-2-fluorophenyl)methyl]boronic acid](/img/structure/B7954652.png)
![[3-(2-Chlorophenyl)propyl]boronic acid](/img/structure/B7954660.png)
![[3-(3-Chlorophenyl)propyl]boronic acid](/img/structure/B7954664.png)

![[5-(Cyanomethyl)-2-fluorophenyl]boronic acid](/img/structure/B7954680.png)
![{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B7954681.png)
![[2-Chloro-4-(cyanomethyl)phenyl]boronic acid](/img/structure/B7954686.png)


